2-{(E)-2-[5-(acetyloxy)-2-bromophenyl]ethenyl}quinolin-8-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound with a unique structure that includes both a quinoline and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the quinoline moiety. The final step involves acetylation to introduce the acetyloxy groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the double bond.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dehalogenated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets. The bromophenyl and quinoline groups can interact with enzymes or receptors, leading to changes in their activity. The acetyloxy groups may also play a role in modulating the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1E)-2-[5-(ACETYLOXY)-2-CHLOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a chlorine atom instead of bromine.
2-[(1E)-2-[5-(ACETYLOXY)-2-FLUOROPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(1E)-2-[5-(ACETYLOXY)-2-BROMOPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can influence its reactivity and interactions with biological targets, making it unique compared to its chloro- and fluoro- counterparts.
Eigenschaften
Molekularformel |
C21H16BrNO4 |
---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
[3-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-4-bromophenyl] acetate |
InChI |
InChI=1S/C21H16BrNO4/c1-13(24)26-18-10-11-19(22)16(12-18)7-9-17-8-6-15-4-3-5-20(21(15)23-17)27-14(2)25/h3-12H,1-2H3/b9-7+ |
InChI-Schlüssel |
UVFUERQTGPCSIT-VQHVLOKHSA-N |
Isomerische SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.